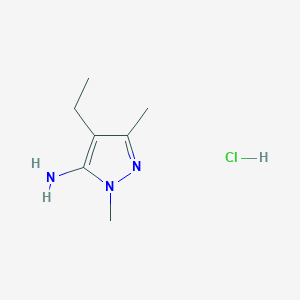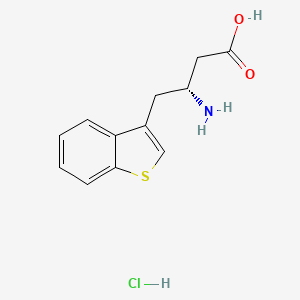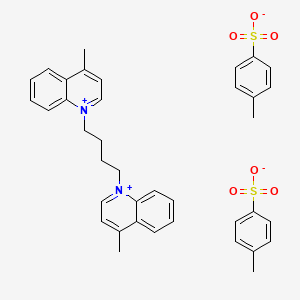
4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride
Vue d'ensemble
Description
4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride is a chemical compound used for proteomics research . The molecular formula of the compound is C7H13N3•HCl . The molecular weight of the free base is 139.2 , and that of the hydrochloride salt is 175.66 .
Molecular Structure Analysis
The molecular structure of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with ethyl and methyl groups . When it forms a hydrochloride salt, a hydrogen chloride (HCl) molecule associates with the pyrazole molecule .Mécanisme D'action
The mechanism of action of pyrazoles can vary widely depending on the specific compound and its molecular structure. Some pyrazoles work by interacting with specific enzymes or receptors in the body, leading to changes in biochemical pathways and physiological responses .
In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) of pyrazoles can also vary depending on the specific compound. Factors that can influence the ADME properties of a compound include its molecular size, polarity, and solubility, as well as the presence of specific functional groups .
The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues .
Safety and Hazards
Orientations Futures
The future directions of research involving 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride are not specified in the search results. As it’s used for proteomics research , it might be involved in studies aiming to understand the structure and function of proteins, their interactions, and their roles in biological processes.
Analyse Biochimique
Biochemical Properties
4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, or altering enzyme conformation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling pathways, potentially altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, or interact with DNA and RNA, influencing gene expression. These interactions can lead to changes in cellular function and metabolism, highlighting the compound’s potential as a biochemical tool for research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may alter the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and utilization. These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution within cells. Additionally, its localization and accumulation in specific cellular compartments can influence its activity and function .
Propriétés
IUPAC Name |
4-ethyl-2,5-dimethylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-4-6-5(2)9-10(3)7(6)8;/h4,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDLYTCJNXQBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride](/img/structure/B1388875.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide](/img/structure/B1388878.png)




![4-Methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B1388886.png)





